1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate
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Overview
Description
1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate is a heterocyclic compound with the molecular formula C6H9ClN2O5S It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate typically involves the reaction of urea or thiourea with acetylacetone and a hydrogen halide (such as HF, HBr, or HI). The reaction conditions include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorate ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate can be compared with other similar compounds, such as:
- 4,6-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
- 4,6-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium bromide
- 4,6-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium iodide These compounds share similar structural features but differ in their chemical properties and reactivity due to the presence of different substituents and counterions . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological activities.
Properties
CAS No. |
65192-32-7 |
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Molecular Formula |
C6H9ClN2O4S |
Molecular Weight |
240.67 g/mol |
IUPAC Name |
1,3-dimethylpyrimidin-1-ium-2-thione;perchlorate |
InChI |
InChI=1S/C6H9N2S.ClHO4/c1-7-4-3-5-8(2)6(7)9;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KHZKMQIZRPNHPG-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CC=[N+](C1=S)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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